molecular formula C10H22N2 B3038736 (3-Azepan-1-ylbutyl)amine CAS No. 893644-58-1

(3-Azepan-1-ylbutyl)amine

Cat. No.: B3038736
CAS No.: 893644-58-1
M. Wt: 170.3 g/mol
InChI Key: CILBNNCZOYVSLS-UHFFFAOYSA-N
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Description

(3-Azepan-1-ylbutyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a butylamine chain

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes . For instance, neuromuscular blocking drugs, which are a type of amine, act at several sites at the neuromuscular junction, mainly as agonists and antagonists at postjunctional nicotinic receptors .

Mode of Action

For example, neuromuscular blocking drugs, which are a type of amine, can act as agonists and antagonists at postjunctional nicotinic receptors . Monoamine oxidase inhibitors, another type of amine, inhibit the monoamine oxidase enzyme, increasing the synaptic availability of neurotransmitters .

Biochemical Pathways

For instance, biogenic amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

For instance, local anesthetics, a type of amine, have specific pharmacokinetic properties related to their structure, potency, duration of action, and onset of action .

Result of Action

For example, amines can form hydrogen bonds and are highly associated, resulting in higher boiling points than alkanes of similar molecular weight .

Action Environment

Amines, in general, are continuously entering the environment from various sources and have been designated as high priority pollutants . Their presence in the environment must be monitored at concentration levels lower than 30 mg L −1, compatible with the limits allowed by the regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azepan-1-ylbutyl)amine can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of 3-azepanone with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated butylamine derivative with azepane. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

    Cyclization Reactions: Cyclization of appropriate precursors can also yield this compound. For example, the cyclization of a linear precursor containing both amine and halide functionalities under basic conditions can form the azepane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Azepan-1-ylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(3-Azepan-1-ylbutyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex amines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    (3-Azepan-1-ylpropyl)amine: Similar structure but with a shorter propyl chain.

    (3-Azepan-1-ylethyl)amine: Similar structure but with an ethyl chain.

    (3-Azepan-1-ylmethyl)amine: Similar structure but with a methyl chain.

Uniqueness

(3-Azepan-1-ylbutyl)amine is unique due to its specific chain length and the presence of the azepane ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(azepan-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(6-7-11)12-8-4-2-3-5-9-12/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILBNNCZOYVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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